molecular formula C14H20N2OS B13352104 N-(cyclohexylmethyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 794537-28-3

N-(cyclohexylmethyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B13352104
CAS No.: 794537-28-3
M. Wt: 264.39 g/mol
InChI Key: HTMBCOXHKJVSRZ-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a cyclohexylmethyl group and a methylthio group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid, cyclohexylmethylamine, and methylthiol.

    Amidation Reaction: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride. This intermediate is then reacted with cyclohexylmethylamine to form N-(Cyclohexylmethyl)nicotinamide.

    Thioether Formation: The final step involves the introduction of the methylthio group. This is achieved by reacting N-(Cyclohexylmethyl)nicotinamide with methylthiol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the nicotinamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. As an NNMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of nicotinamide. This inhibition disrupts the methylation potential and affects various metabolic pathways, leading to therapeutic effects in conditions characterized by abnormal NNMT activity .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, lacking the cyclohexylmethyl and methylthio substitutions.

    N-Methyl-Nicotinamide: A methylated derivative of nicotinamide.

    N-(Cyclohexylmethyl)nicotinamide: Similar structure but without the methylthio group.

Uniqueness

N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide is unique due to the presence of both the cyclohexylmethyl and methylthio groups. These substitutions enhance its binding affinity and specificity for NNMT, making it a more potent inhibitor compared to its analogs .

Properties

CAS No.

794537-28-3

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C14H20N2OS/c1-18-14-12(8-5-9-15-14)13(17)16-10-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10H2,1H3,(H,16,17)

InChI Key

HTMBCOXHKJVSRZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2CCCCC2

solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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